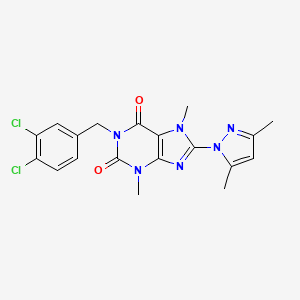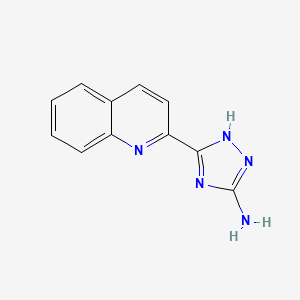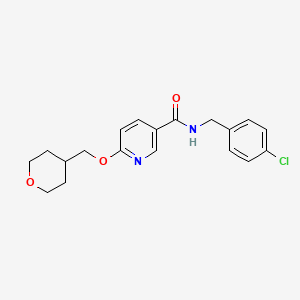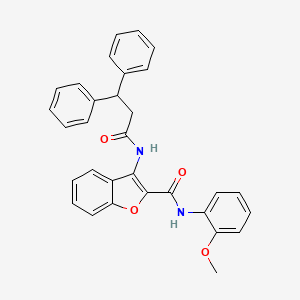
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide, also known as MPMB, is a synthetic compound that belongs to the class of pyrazoles. It has gained significance in scientific research due to its potential applications in the field of medicinal chemistry. MPMB has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in the body. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has been found to interact with enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the regulation of inflammation and neurotransmission, respectively. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has also been found to interact with ion channels and receptors, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, leading to a reduction in the production of pro-inflammatory cytokines. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has also been found to inhibit the activity of AChE, leading to an increase in the levels of acetylcholine, a neurotransmitter involved in memory and learning. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has been found to modulate the activity of ion channels and receptors, leading to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide in lab experiments. The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is not fully understood, which makes it difficult to predict its biological effects. Additionally, the synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide requires specialized equipment and expertise, which may limit its availability to researchers.
Direcciones Futuras
There are several future directions for research on N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide. One area of research is the development of new drugs based on the structure of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide. The biological activity of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide makes it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the elucidation of the mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide. Understanding the molecular targets of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide will provide insights into its biological effects and may lead to the development of more potent and selective compounds. Finally, research on the pharmacokinetics and toxicity of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is needed to evaluate its suitability for use in humans.
Métodos De Síntesis
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-(methylthio)benzoyl chloride in the presence of a base. The reaction takes place under mild conditions and yields N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide as a white crystalline solid. The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has been optimized, and the compound can be obtained in high yields with good purity.
Aplicaciones Científicas De Investigación
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant biological activity against a range of diseases, including cancer, inflammation, and neurological disorders. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide has been studied for its potential application in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Propiedades
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-12-17(21(20-13)15-6-4-3-5-7-15)19-18(22)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNUFMOFODZYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)
![(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] 2hcl](/img/structure/B2998382.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2998384.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998385.png)

![[4-(Trifluoromethyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2998390.png)

![Ethyl 2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2998392.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone](/img/structure/B2998394.png)
![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)
![N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2998396.png)
![7-(3-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998399.png)

